molecular formula C23H17Cl2N3OS B11981165 3,6-dichloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide CAS No. 331948-59-5

3,6-dichloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide

Cat. No.: B11981165
CAS No.: 331948-59-5
M. Wt: 454.4 g/mol
InChI Key: VBQHNEVUTDRVPE-UHFFFAOYSA-N
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Description

3,6-dichloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene core, chlorinated phenyl groups, and a diazenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, chlorination, and diazenylation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

3,6-dichloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-dichloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide is unique due to its specific structural features, such as the benzothiophene core and diazenyl linkage, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

331948-59-5

Molecular Formula

C23H17Cl2N3OS

Molecular Weight

454.4 g/mol

IUPAC Name

3,6-dichloro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H17Cl2N3OS/c1-13-5-3-4-6-19(13)28-27-16-8-10-18(14(2)11-16)26-23(29)22-21(25)17-9-7-15(24)12-20(17)30-22/h3-12H,1-2H3,(H,26,29)

InChI Key

VBQHNEVUTDRVPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)C

Origin of Product

United States

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